molecular formula C13H15Cl2NO3 B122732 Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate CAS No. 153828-98-9

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B122732
CAS No.: 153828-98-9
M. Wt: 304.17 g/mol
InChI Key: RTYRWKAOEITFME-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C13H15Cl2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with two chlorine atoms at the 3 and 4 positions, and the amino group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorophenylalanine.

    Acetylation: The amino group of 3,4-dichlorophenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-3,4-dichlorophenylalanine.

    Esterification: The carboxylic acid group of N-acetyl-3,4-dichlorophenylalanine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chlorine substituents on the phenyl ring.

    Ethyl 2-acetamido-3-(4-chlorophenyl)propanoate: Contains only one chlorine substituent at the 4 position.

    Ethyl 2-acetamido-3-(3-chlorophenyl)propanoate: Contains only one chlorine substituent at the 3 position.

Uniqueness: Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or no chlorine substituents.

Biological Activity

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2 and features an ethyl ester, an acetamido group, and a dichlorophenyl moiety. The synthesis typically involves:

  • Starting Material : 3,4-dichlorophenylalanine.
  • Acetylation : The amino group is acetylated using acetic anhydride in the presence of a base like pyridine.
  • Esterification : The carboxylic acid group is esterified with ethanol using a catalyst such as sulfuric acid.

The overall reaction can be summarized as follows:

3 4 dichlorophenylalanineAcetic AnhydrideN acetyl 3 4 dichlorophenylalanineEthanolEthyl 2 acetamido 3 3 4 dichlorophenyl propanoate\text{3 4 dichlorophenylalanine}\xrightarrow{\text{Acetic Anhydride}}\text{N acetyl 3 4 dichlorophenylalanine}\xrightarrow{\text{Ethanol}}\text{Ethyl 2 acetamido 3 3 4 dichlorophenyl propanoate}

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains, indicating its utility in treating infections.
  • Antioxidant Activity : The compound may act as a free radical scavenger, contributing to its protective effects in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffectiveness against bacterial strains
AntioxidantFree radical scavenging

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors that play roles in pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Anti-inflammatory Study :
    • A study demonstrated that similar compounds significantly reduced edema in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Efficacy :
    • Research found that derivatives of this compound showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Cell Viability Assays :
    • In vitro studies indicated that the compound reduced cell viability in cancer cell lines, highlighting its potential as an anticancer agent.

Table 2: Case Study Overview

Study FocusFindingsReference
Anti-inflammatoryReduced edema in arthritis models
AntimicrobialEffective against Gram-positive/negative bacteria
Cell ViabilityReduced viability in cancer cell lines

Properties

IUPAC Name

ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-3-19-13(18)12(16-8(2)17)7-9-4-5-10(14)11(15)6-9/h4-6,12H,3,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYRWKAOEITFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455188
Record name AGN-PC-05C6OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153828-98-9
Record name AGN-PC-05C6OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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